1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride
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Overview
Description
1-(2-Bromo-6-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a methanamine group. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride typically involves the bromination of 2-methoxybenzylamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the phenyl ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
1-(2-Bromo-6-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-6-methoxyphenyl)methanamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride include:
- 1-(2-bromo-4-methoxyphenyl)methanamine hydrochloride
- 3-bromo-2-methoxyphenyl)methanamine hydrochloride
- 6-bromo-MDMA (hydrochloride)
These compounds share structural similarities but differ in the position of the bromine and methoxy groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
2727073-95-0 |
---|---|
Molecular Formula |
C8H11BrClNO |
Molecular Weight |
252.5 |
Purity |
95 |
Origin of Product |
United States |
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